4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate
Overview
Description
4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate oxazole derivative under acidic or basic conditions to form the oxazole ring. This intermediate is then reacted with 2-chlorobenzoic acid or its derivatives to form the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chlorine atom can yield various substituted benzoates.
Scientific Research Applications
4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester functionality allows for hydrolysis, releasing active metabolites that can exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate: Similar structure but lacks the chlorine atom.
4-{(E)-[2-(3-hydroxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the chlorine atom in 4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate adds unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
[4-[(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c1-29-18-6-4-5-16(14-18)22-26-21(24(28)31-22)13-15-9-11-17(12-10-15)30-23(27)19-7-2-3-8-20(19)25/h2-14H,1H3/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVNFVQJVAMGTC-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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